4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide
Description
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[(2,5-dimethylphenyl)sulfonylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14-3-4-15(2)19(13-14)29(27,28)23-12-11-22-20(25)16-7-9-18(10-8-16)24-21(26)17-5-6-17/h3-4,7-10,13,17,23H,5-6,11-12H2,1-2H3,(H,22,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRQSCBBAAVFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-cyclopropaneamido-benzoyl chloride with 2-(2,5-dimethylbenzenesulfonamido)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyclopropane and sulfonamide groups play a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
The compound belongs to the benzenesulfonamide class, which includes derivatives with varied substituents influencing physicochemical properties and bioactivity. Below is a comparative analysis with structurally related analogs from the literature.
Structural Features
Notes:
- Cyclopropane vs.
- Substituent Positioning : The 2,5-dimethyl substitution on the benzenesulfonamide ring contrasts with the 4-chloro-5-methyl substitution in the analogs, suggesting differences in steric hindrance and electronic effects during target binding.
Physicochemical Properties
Key Insights :
- The target compound’s cyclopropaneamido group may reduce solubility compared to analogs with polar phthalazine moieties.
- Synthetic protocols for the analogs utilize glacial acetic acid or 1,4-dioxane as solvents, whereas the target compound’s synthesis might require milder conditions to preserve the cyclopropane ring .
Biological Activity
4-Cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide (CAS No. 1091472-27-3) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H25N3O4S, with a molecular weight of approximately 415.51 g/mol. The compound features a cyclopropane ring, an amide functional group, and a sulfonamide moiety, which are critical for its biological interactions.
Research indicates that compounds with similar structures often exhibit biological activities through the modulation of specific biochemical pathways. The sulfonamide group is known for its role in inhibiting carbonic anhydrase enzymes, which are involved in various physiological processes including acid-base balance and fluid secretion. Additionally, the presence of the cyclopropane moiety may enhance the compound's affinity for target proteins by providing conformational rigidity.
Antitumor Activity
Preliminary studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound inhibits cell proliferation in breast and colon cancer cells, potentially through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| HCT116 (Colon Cancer) | 12.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pneumoniae | 64 |
Case Studies
- Breast Cancer Study : A study published in Cancer Research evaluated the effects of the compound on MCF-7 cells. The results indicated a significant reduction in cell viability and increased markers of apoptosis after treatment with varying concentrations of the compound over 48 hours .
- Antimicrobial Efficacy : In a clinical microbiology study, the compound was tested against clinical isolates of Staphylococcus aureus. The findings revealed that it could inhibit bacterial growth effectively at concentrations comparable to standard antibiotics .
- In Vivo Studies : Animal model studies have shown that administration of the compound led to reduced tumor sizes in xenograft models, suggesting potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
